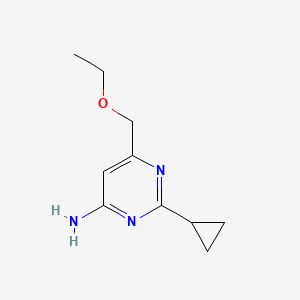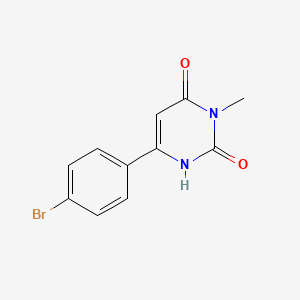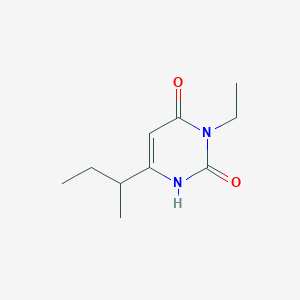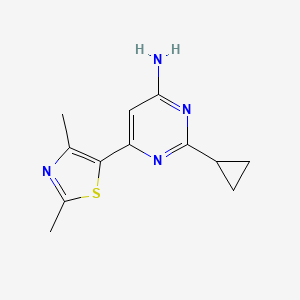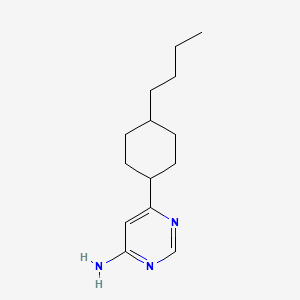
6-(4-Butylcyclohexyl)pyrimidin-4-amin
Übersicht
Beschreibung
6-(4-Butylcyclohexyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a butylcyclohexyl group at the 6-position and an amine group at the 4-position. Pyrimidines are a class of aromatic heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6-(4-Butylcyclohexyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
6-(4-Butylcyclohexyl)pyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known that many pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Given the anti-inflammatory effects of many pyrimidines, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
Given the anti-inflammatory effects of many pyrimidines, it can be inferred that the compound may have a significant impact on reducing inflammation and modulating immune response .
Biochemische Analyse
Biochemical Properties
6-(4-Butylcyclohexyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and potentially induce apoptosis in cancer cells .
Cellular Effects
The effects of 6-(4-Butylcyclohexyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis . Additionally, it affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, thereby promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of 6-(4-Butylcyclohexyl)pyrimidin-4-amine involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs, particularly CDK2, by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression . Furthermore, it induces changes in gene expression by modulating transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Butylcyclohexyl)pyrimidin-4-amine change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(4-Butylcyclohexyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects such as weight loss, organ damage, and hematological abnormalities. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
6-(4-Butylcyclohexyl)pyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 6-(4-Butylcyclohexyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cell membranes by ATP-binding cassette (ABC) transporters and accumulates in specific tissues such as the liver and kidneys . The compound’s localization and accumulation can affect its therapeutic efficacy and potential toxicity.
Subcellular Localization
6-(4-Butylcyclohexyl)pyrimidin-4-amine exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles, affecting its overall activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Butylcyclohexyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea.
Substitution at the 6-Position: The introduction of the butylcyclohexyl group at the 6-position can be achieved through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine derivative with a butylcyclohexyl halide under basic conditions.
Introduction of the Amine Group: The amine group at the 4-position can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate amine is reacted with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for 6-(4-Butylcyclohexyl)pyrimidin-4-amine may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Butylcyclohexyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or butylcyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce amine or alkyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Methylcyclohexyl)pyrimidin-4-amine: Similar structure with a methyl group instead of a butyl group.
6-(4-Ethylcyclohexyl)pyrimidin-4-amine: Similar structure with an ethyl group instead of a butyl group.
6-(4-Propylcyclohexyl)pyrimidin-4-amine: Similar structure with a propyl group instead of a butyl group.
Uniqueness
6-(4-Butylcyclohexyl)pyrimidin-4-amine is unique due to the presence of the butylcyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The length and branching of the butyl group can influence the compound’s lipophilicity, solubility, and interaction with biological targets.
Eigenschaften
IUPAC Name |
6-(4-butylcyclohexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZLUCSFRFKJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


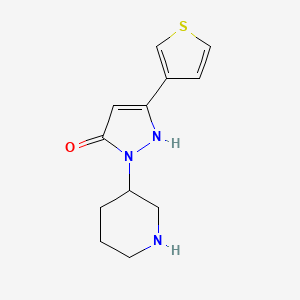
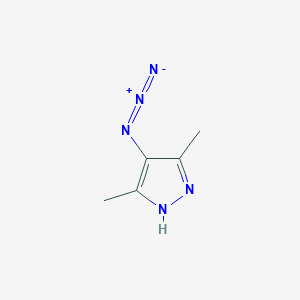
![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)
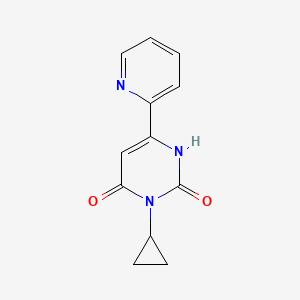
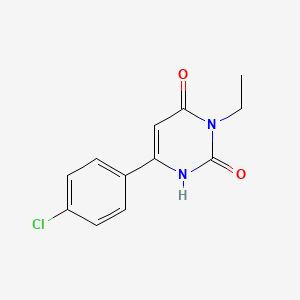
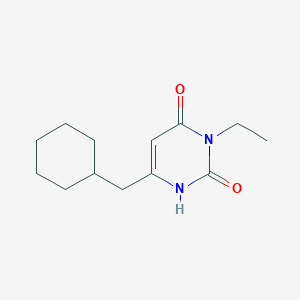
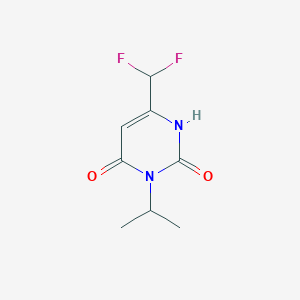
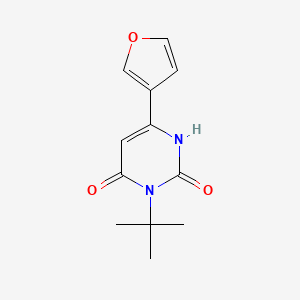
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)

